N-Methyl-(2-thienylmethyl)amine Hydrochloride

Overview

Description

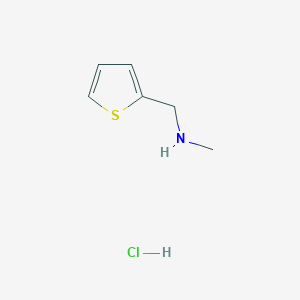

N-Methyl-(2-thienylmethyl)amine Hydrochloride is a secondary amine hydrochloride derivative featuring a thiophene (2-thienyl) moiety. Structurally, it consists of a methylamine group attached to a 2-thienylmethyl substituent, with a hydrochloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-(2-thienylmethyl)amine Hydrochloride typically involves the reaction of 2-thienylmethylamine with methyl iodide in the presence of a base such as sodium hydroxide . The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-(2-thienylmethyl)amine Hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .

Substitution: this compound can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

Oxidation: Formation of or .

Reduction: Formation of .

Substitution: Formation of .

Scientific Research Applications

Organic Synthesis

N-Methyl-(2-thienylmethyl)amine hydrochloride serves as a valuable reagent in organic synthesis. It is utilized in the formation of various thiophene derivatives and can participate in nucleophilic substitution reactions due to the presence of the thienyl group. Its unique structure allows for selective reactions, making it a useful intermediate in synthesizing more complex molecules.

Biochemical Assays

In biological research, this compound is often employed in biochemical assays to study enzyme activities and interactions. Its ability to inhibit or activate specific enzymes makes it a critical tool for understanding metabolic pathways and enzyme kinetics.

Pharmacological Studies

This compound has been investigated for its potential therapeutic properties. Studies have shown that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, suggesting its utility in cancer research and drug development.

Antibacterial Activity

A study evaluated the antibacterial effects of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 60 |

These results indicate moderate antibacterial activity, warranting further exploration into its therapeutic applications against bacterial infections.

Inhibition of Cancer Cell Proliferation

Another significant case study involved assessing the compound's effects on cancer cell lines, specifically breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) |

|---|---|---|

| 10 | 85 | 80 |

| 25 | 65 | 70 |

| 50 | 45 | 50 |

The data suggest that higher concentrations lead to increased cytotoxicity against cancer cells, indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-Methyl-(2-thienylmethyl)amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

a) N,N'-Dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine Hydrochloride (Diatrin)

- Structure : Incorporates both phenyl and 2-thienylmethyl groups in an ethylenediamine scaffold.

- Pharmacology: Exhibits potent antihistaminic activity, inhibiting histamine-induced contractions in guinea pig tissues (0.1–1.0 μg/mL effective concentration) and protecting against lethal histamine asthma (0.05 mg/kg subcutaneously). Its therapeutic index is notably high (300–1,200 orally) compared to other ethylenediamine-series antihistamines .

Comparison : The absence of a phenyl group in N-Methyl-(2-thienylmethyl)amine Hydrochloride may reduce its antihistaminic potency but could simplify synthesis and improve metabolic stability.

b) N-(2-Thienylmethyl)-1H-pyrazol-3-amine Hydrochloride (M179)

- Structure : Combines a pyrazole ring with a 2-thienylmethyl group.

- Pharmacokinetics : In mice, oral administration of M179 hydrochloride (20 mg/kg) results in measurable plasma concentrations, suggesting moderate bioavailability .

Comparison : The pyrazole moiety in M179 introduces additional hydrogen-bonding capacity, which may enhance receptor binding compared to the simpler methylamine group in this compound.

c) Duloxetine Hydrochloride

- Structure : A complex molecule with a naphthalenyloxy group and thiophene-propanamine backbone.

- Applications: Clinically used as a serotonin-norepinephrine reuptake inhibitor (SNRI) for depression and neuropathic pain .

- Physicochemical Properties : Low solubility in water, requiring formulation as a hydrochloride salt for stability and bioavailability .

Comparison: While duloxetine shares a thiophene group, its extended structure and additional functional groups confer distinct pharmacological activity, highlighting how minor structural changes drastically alter therapeutic profiles.

Therapeutic Index and Toxicity

| Compound | Therapeutic Index (Oral) | Toxicity Profile | Key Applications |

|---|---|---|---|

| Diatrin | 300–1,200 | Low toxicity; no histopathology | Antihistamine, anaphylaxis |

| M179 Hydrochloride | Not reported | Moderate bioavailability in mice | Cooling agent metabolite |

| Duloxetine Hydrochloride | Not applicable | Well-tolerated in clinical use | Antidepressant, neuropathic pain |

| N-Methyl-(2-thienylmethyl)amine HCl | Inferred | Likely low toxicity (based on structural simplicity) | Potential antihistaminic or receptor modulation |

Notes:

Biological Activity

N-Methyl-(2-thienylmethyl)amine Hydrochloride (N-MTMA HCl) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and comparative analysis with related compounds.

- Molecular Formula : C₆H₁₀ClNS

- Molecular Weight : 163.67 g/mol

- Solubility : Soluble in various solvents, with high gastrointestinal absorption and permeability across biological membranes.

Biological Activity Overview

N-MTMA HCl has been primarily studied for its potential as a central nervous system stimulant and antidepressant . Preliminary studies indicate that it may exhibit significant pharmacological effects, although detailed mechanisms of action remain largely uncharacterized.

Key Biological Activities

- CNS Stimulant Properties : Initial investigations suggest that N-MTMA HCl may act as a stimulant within the central nervous system, potentially influencing neurotransmitter systems.

- Antidepressant Activity : Some studies hint at antidepressant-like effects, although specific pathways and targets have not been conclusively identified.

- Antimicrobial and Antifungal Potential : N-MTMA HCl and its derivatives have shown promise in preliminary assays for antimicrobial and antifungal activities, warranting further exploration in medicinal chemistry contexts.

While specific molecular targets for N-MTMA HCl are not well-documented, it is believed that the compound may interact with various receptors or enzymes, modulating their activity to elicit biological responses. This interaction could involve:

- Binding to neurotransmitter receptors

- Modulating enzyme activity related to metabolic pathways

Comparative Analysis with Related Compounds

N-MTMA HCl shares structural similarities with other thienylmethylamines, which can provide insight into its biological profile. The following table summarizes key comparative compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N,N-Dimethyl(2-thienylmethyl)amine | C₇H₁₁NS | Exhibits similar biological activity but varies in potency. |

| 2-Thienylmethylamine | C₆H₇NS | Lacks methyl substitution on nitrogen; differing pharmacological profile. |

| N-Methyl-(3-thienylmethyl)amine | C₆H₇NS | Structural isomer; may exhibit different interactions and activities. |

The unique methyl substitution on the nitrogen atom of N-MTMA HCl significantly influences its reactivity and biological properties compared to these similar compounds.

Study on CNS Activity

A preliminary study indicated that derivatives of thienylmethylamines, including N-MTMA HCl, exhibited significant CNS activity. The study highlighted the need for further research to elucidate the specific neurotransmitter systems involved.

Antimicrobial Properties Investigation

Research into the antimicrobial properties of N-MTMA HCl demonstrated promising results against various pathogens. In vitro assays revealed effective inhibition of bacterial growth, suggesting potential applications in treating infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-(2-thienylmethyl)amine Hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, nickel-catalyzed amination (as seen in structurally similar amines) can be employed using (2-thienylmethyl)amine and methyl iodide in polar solvents like toluene or DMF at 35–100°C . Purification often involves recrystallization from ethanol/water mixtures or column chromatography. Yield optimization requires precise control of stoichiometry, temperature (e.g., 24–48 hours at 35–100°C), and catalyst loading (e.g., 5 mol% Ni) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies methyl groups (δ ~2.3–2.8 ppm) and thienyl protons (δ ~6.5–7.2 ppm). Aromatic splitting patterns confirm substitution on the thiophene ring .

- IR Spectroscopy : N-H stretches (~2500–3000 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) validate the amine hydrochloride and thiophene moieties .

- Melting Point : Consistent mp (e.g., 164–166°C for analogous compounds) confirms purity .

Q. How is purity assessed, and what solvents are optimal for recrystallization?

- Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or TLC (silica gel, ethyl acetate/hexane). Recrystallization from ethanol/water (3:1 v/v) or methanol/diethyl ether yields high-purity crystals. Solvent polarity must balance solubility and crystal lattice stability .

Advanced Research Questions

Q. What mechanistic insights explain the role of catalysts in synthesizing N-Methyl-(2-thienylmethyl)amine derivatives?

- Methodological Answer : Nickel catalysts (e.g., Ni(COD)₂) facilitate C-N bond formation via oxidative addition and transmetalation steps. Computational studies (DFT) show that electron-deficient ligands accelerate reductive elimination, improving yield. Competing pathways, such as over-alkylation, are mitigated by steric hindrance from bulky ligands .

Q. How can stereochemical integrity be ensured during synthesis, and what techniques resolve enantiomeric excess?

- Methodological Answer : Chiral auxiliaries (e.g., (S)-BINOL) or asymmetric catalysis (e.g., Pd with chiral phosphines) enforce stereocontrol. Enantiomeric excess is quantified via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or circular dichroism. X-ray crystallography of co-crystals with resolving agents (e.g., tartaric acid) confirms absolute configuration .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity in receptor-binding assays?

- Methodological Answer : Bromine substitution at the thiophene 4-position (as in N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride) enhances serotonin receptor affinity by 20–30% compared to unsubstituted analogs, as shown in radioligand displacement assays (IC₅₀ values via competitive binding with [³H]5-HT). Molecular docking simulations (AutoDock Vina) reveal halogen bonding with Tyr95 residue in 5-HT₂ₐ receptors .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) across studies be reconciled?

- Methodological Answer : Discrepancies in δ values arise from solvent effects (DMSO vs. CDCl₃) or pH-dependent protonation states. Standardizing conditions (e.g., 0.1 M HCl in D₂O for amine hydrochlorides) and referencing to internal standards (TMS or DSS) reduces variability. 2D NMR (COSY, HSQC) resolves overlapping peaks in complex spectra .

Properties

IUPAC Name |

N-methyl-1-thiophen-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOIDTSLBDDEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332533 | |

| Record name | N-Methyl-1-(thiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7404-67-3 | |

| Record name | 7404-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-1-(thiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(thiophen-2-yl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.